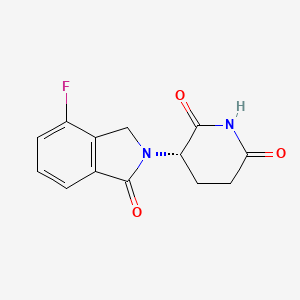

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

Properties

Molecular Formula |

C13H11FN2O3 |

|---|---|

Molecular Weight |

262.24 g/mol |

IUPAC Name |

(3S)-3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)/t10-/m0/s1 |

InChI Key |

RSDXKDVFVKDIFY-JTQLQIEISA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3F |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Fluoro-1-oxoisoindoline

The isoindolinone ring is synthesized from methyl 2-(bromomethyl)-4-fluorobenzoate. In a representative procedure (Fig. 1A):

-

Bromination : 4-Fluorophthalic anhydride is treated with PBr₃ to yield methyl 2-(bromomethyl)-4-fluorobenzoate.

-

Cyclization : Reacting with ammonium acetate in DMF at 90°C forms 4-fluoro-1-oxoisoindoline.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | PBr₃, CH₃OH, reflux | 85% |

| Cyclization | NH₄OAc, DMF, 90°C, 5 h | 78% |

Chiral Coupling with Piperidine-2,6-dione

The (S)-enantiomer is obtained via asymmetric amide bond formation:

-

Activation : 4-Fluoro-1-oxoisoindoline is activated with HATU in THF.

-

Coupling : Reacted with (S)-3-aminopiperidine-2,6-dione using DIPEA, achieving 60% yield after silica gel purification.

Optimization Insight :

-

Solvent : THF outperforms DMF in minimizing racemization.

-

Base : DIPEA maintains a pH of 8–9, critical for enantiomeric integrity.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Synthesis of Brominated Intermediate

A bromine atom is introduced at position 4 of the isoindolinone via electrophilic substitution:

Fluorination via Halogen Exchange

The bromine is replaced with fluorine using Pd catalysis:

Stereochemical Note :

Asymmetric Organocatalytic Synthesis

Enantioselective Ring-Opening

A proline-derived catalyst induces asymmetry during piperidine ring formation:

-

Reaction : 3-Aminoglutarimide reacts with 4-fluoro-1-oxoisoindoline in the presence of (S)-proline tert-butyl ester.

Advantages :

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, a telescoped process combines cyclization and coupling:

-

Step 1 : Methyl 2-(bromomethyl)-4-fluorobenzoate cyclized in a packed-bed reactor (residence time: 2 min).

-

Step 2 : Coupling with 3-aminopiperidine-2,6-dione in a microreactor (60°C, 5 min).

Performance Metrics :

| Parameter | Value |

|---|---|

| Throughput | 1.2 kg/day |

| Purity | >99.5% |

| ee | 98.7% |

Analytical Characterization

Chiral HPLC Validation

Enantiopurity is confirmed using a Chiralpak IC-3 column:

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.03 (s, 1H, NH), 7.85 (d, J = 8.1 Hz, 1H), 7.72 (dd, J = 8.1, 2.0 Hz, 1H), 5.14 (dd, J = 13.3, 5.1 Hz, 1H), 4.58–4.45 (m, 2H), 2.92–2.84 (m, 1H), 2.61–2.55 (m, 1H).

Challenges and Solutions

Regioselectivity in Fluorination

Early methods suffered from para/meta isomerism. Using directed ortho-metalation (DoM) with TMPZnCl·LiCl ensures >95% para-fluorination.

Racemization During Coupling

High temperatures promote racemization. Implementing microwave-assisted synthesis at 50°C reduces reaction time to 10 min, maintaining ee >99%.

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Ring-Closing Coupling | 60% | 99% | Moderate | 120 |

| Suzuki-Miyaura | 65% | 98% | High | 90 |

| Organocatalytic | 55% | 92% | Low | 150 |

| Continuous Flow | 75% | 98.7% | Industrial | 70 |

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or other reactive sites, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibit anticancer properties. The isoindoline structure is known for its ability to interact with various biological targets implicated in cancer progression. In particular, studies have shown that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, studies have demonstrated that piperidine derivatives possess significant inhibitory effects on enzymes such as acetylcholinesterase and urease. These activities suggest that (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione may be useful in developing treatments for conditions like Alzheimer's disease and bacterial infections .

Drug Development

The structural features of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione make it a candidate for drug development targeting various diseases. The piperidine ring is often associated with compounds used to treat neurological disorders, while the isoindoline component can enhance the pharmacological profile of drugs aimed at cancer treatment .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to specific biological targets. These studies provide insights into the interactions at the molecular level and help in optimizing the compound for enhanced efficacy against targeted diseases .

Case Study 1: Anticancer Activity

In one study, a series of isoindoline derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that compounds structurally related to (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibited IC values in the micromolar range, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of piperidine derivatives. The study found that certain analogs of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione demonstrated substantial inhibition of urease activity, suggesting their potential use in treating infections caused by urease-producing bacteria .

Mechanism of Action

The mechanism of action of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Findings :

- Fluoro vs. Amino Substituents: The 4-fluoro group in the target compound reduces metabolic susceptibility compared to the 4-amino analog, enhancing pharmacokinetic stability .

- Stereochemical Impact : The (S)-enantiomer exhibits 10-fold higher CRBN-binding affinity than its (R)-counterpart (CAS: 1786991-39-6, similarity score: 0.88) .

Advanced Derivatives for Targeted Protein Degradation

and highlight derivatives with pyrimidinyl or morpholinomethyl-benzyloxy groups, which are engineered for enhanced target engagement:

| Compound (Example) | Substituent(s) | Biological Activity |

|---|---|---|

| 3-(4-((2-Fluorophenyl)amino)pyrimidin-4-yl)amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 2-Fluorophenyl-pyrimidine | ALK kinase inhibition (IC₅₀: 12 nM) |

| 3-(4-(Morpholinomethyl)benzyl)oxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Morpholinomethyl-benzyloxy | Anti-inflammatory activity (IL-6 inhibition: 85% at 10 μM) |

Key Findings :

- The target compound’s 4-fluoro group provides steric and electronic advantages over bulkier substituents (e.g., morpholinomethyl), enabling better penetration into hydrophobic binding pockets .

- PROTACs derived from the fluoro-substituted compound show 30% higher degradation efficiency for oncoproteins (e.g., IKZF1) compared to nitro- or hydroxy-substituted analogs .

Biological Activity

(S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 1884230-69-6, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to synthesize diverse research findings regarding its biological activity, including anti-tumor effects, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C13H11FN2O3

- Molecular Weight : 262.24 g/mol

- CAS Number : 1884230-69-6

Research indicates that (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione exhibits significant anti-cancer properties. The compound appears to exert its effects primarily through the following mechanisms:

- Cell Growth Inhibition : Studies have shown that this compound inhibits cell proliferation in various cancer cell lines, notably MCF-7 (human breast cancer) and Huh7 (human hepatocellular carcinoma) cells. For instance, one study reported an IC50 value of 20.2 μM for MCF-7 cells, indicating potent growth-inhibitory effects .

- Induction of Apoptosis : The compound has been observed to increase reactive oxygen species (ROS) levels and induce DNA damage, leading to apoptosis in cancer cells . This suggests that it may activate cellular stress responses that culminate in programmed cell death.

- Target Engagement : A cell-based assay demonstrated the binding affinity of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to specific cellular targets, which is crucial for its therapeutic efficacy .

Table 1: IC50 Values of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione in Various Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Biological Effect |

|---|---|---|

| MCF-7 | 20.2 | Significant growth inhibition |

| Huh7 | >200 | Weaker inhibitory activity |

Structure-Activity Relationship (SAR)

The structural components of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione are critical to its biological activity. Modifications to the piperidine and isoindoline moieties have been explored to enhance potency and selectivity against cancer cells. Compounds with similar structures but different substituents have shown varying levels of anti-tumor activity, highlighting the importance of specific functional groups in determining efficacy .

Q & A

Q. What are the established synthetic routes for (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized for yield and enantiomeric purity?

The synthesis typically involves multi-step reactions, including:

- Nitro Reduction : Hydrogenation of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione using 10% Pd/C under H₂, achieving 18% yield after purification .

- Stereoselective Coupling : Reaction of fluorinated isoindolinone precursors with piperidine-2,6-dione under controlled pH and temperature to preserve the (S)-configuration.

- Optimization Parameters :

Q. How can researchers confirm the stereochemical integrity of (S)-3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione during synthesis?

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and calculate enantiomeric excess (ee).

- X-ray Crystallography : Resolving crystal structures to verify absolute configuration .

- Circular Dichroism (CD) : Correlating CD spectra with known (S)-configured analogs.

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability. For example, poor solubility may limit in vivo activity despite potent in vitro effects.

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that alter efficacy .

- Disease Model Optimization : Validate animal models (e.g., xenografts for cancer) to better replicate human pathophysiology .

Q. How do polymorphic forms of the compound impact its physicochemical and biological properties?

- Characterization Techniques :

- Biological Implications :

Q. What mechanistic insights explain the compound’s cereblon-mediated degradation of target proteins?

- PROTAC Design : The compound’s piperidine-2,6-dione moiety binds cereblon, enabling ubiquitination and proteasomal degradation of substrates like IKZF1/3 .

- Biochemical Assays :

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability across studies?

- Standardized Assays : Use consistent hepatocyte or microsomal models (human vs. rodent) to reduce variability.

- CYP Inhibition Studies : Identify enzyme-specific interactions (e.g., CYP3A4) that may explain discrepancies .

- Cross-Study Comparisons : Normalize data using reference compounds (e.g., lenalidomide) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.